molecular formula C20H34O B1683541 cis-Abienol CAS No. 17990-16-8

cis-Abienol

Cat. No.: B1683541
CAS No.: 17990-16-8
M. Wt: 290.5 g/mol
InChI Key: ZAZVCYBIABTSJR-SZAPHMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Abienol (CAS: 17990-16-8) is a bicyclic tertiary labdanoid diterpene alcohol with the molecular formula C₂₀H₃₄O and a molecular weight of 290.48 g/mol . It is naturally produced in the trichome secretions of Nicotiana spp. (tobacco) and the oleoresin of balsam fir (Abies balsamea) . Structurally, it features a labdane skeleton with a tertiary alcohol at C-8, a trans-decalin junction, and conjugated double bonds at C-12 (Z-stereochemistry) and C-14, making it a chiral synthon for semi-synthesizing high-value fragrance compounds like Ambrox® .

Functionally, this compound plays dual roles:

Industrial: As a precursor for amber fragrances due to its fixative and olfactory properties .

Agricultural: It induces systemic resistance in plants (e.g., tomatoes, tobacco) against bacterial wilt (Ralstonia solanacearum) by activating jasmonic acid (JA) and salicylic acid (SA) signaling pathways .

Chemical Reactions Analysis

Types of Reactions: cis-Abienol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce this compound.

    Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism by which cis-Abienol exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Key Differences :

  • Hydroxylation: Unlike sclareol and manool, cis-abienol retains a tertiary alcohol at C-8 due to hydroxylation in the class II active site of AbCAS .
  • Bicyclic vs. Tricyclic: this compound remains bicyclic, whereas levopimaradiene undergoes further cyclization in the class I active site .

Functional and Mechanistic Comparison

Compound Role in Plant Defense Signaling Pathways Optimal Concentration (Induction)
This compound Induces JA/SA-mediated resistance JA (primary), SA (secondary) 60 µg/mL
Sclareol Activates JA pathway JA only 200–400 µg/mL
Benzothiadiazole Synthetic elicitor SA-dependent 200 µg/mL
Riboflavin Induces ROS-mediated resistance SA-independent 400 µg/mL

Key Findings :

  • Pathway Crosstalk: this compound uniquely activates both JA and SA pathways, unlike sclareol (JA-only) or benzothiadiazole (SA-only) .
  • Efficacy: this compound requires lower concentrations (60 µg/mL) compared to sclareol or riboflavin (~200–400 µg/mL) to induce resistance, highlighting its potency .

Production and Yield Comparison

Compound Host Organism Pathway Engineering Maximum Titer Challenges
This compound E. coli MVA pathway + chromosomal integration 220 mg/L Toxicity of FPP intermediates
Sclareol E. coli MVA pathway + two-phase cultivation 1.5 g/L Low enzyme activity of sclareol synthase
Ambrox® Y. lipolytica Semi-synthesis from this compound N/A Requires chemical conversion steps

Key Insights :

  • Metabolic Engineering: this compound production in E. coli relies on balancing the mevalonate (MVA) pathway and optimizing FPP synthase (S. cerevisiae Erg20 outperforms native enzymes) .
  • Yield Limitations: this compound titers (220 mg/L) lag behind sclareol (1.5 g/L) due to toxicity of intermediates like FPP and inefficient diterpene synthase activity .

Data Tables

Table 1: Structural Comparison of Labdane Diterpenoids

Feature This compound Sclareol Manool
Hydroxyl Group C-8 C-13 C-13
Double Bonds Δ¹²(Z), Δ¹⁴ Δ⁸, Δ¹³ Δ⁸
Cyclization Bicyclic Bicyclic Bicyclic

Table 2: Production Metrics in Engineered E. coli

Strain This compound Titer Key Genetic Modifications
CM2/pLCEC/pCLES 220 mg/L Chromosomal MVA pathway + trc promoter
BL21/pLCCI 0.32 mg/L Native MEP pathway + plasmid-borne genes
Sclareol-Producing 1.5 g/L Optimized MVA + two-phase fermentation

Biological Activity

cis-Abienol is a sesquiterpene alcohol primarily derived from various plant species, particularly conifers. Its biological activities have garnered attention for potential applications in agriculture and medicine. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on plant disease resistance, and metabolic pathways involved in its biosynthesis.

This compound has a molecular formula of C15H26O and is characterized by its unique structure that includes a hydroxyl group. This structure contributes to its reactivity and biological functions.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance, a study reported that this compound exhibited significant in vitro activity against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. The optimal conditions for its application were determined through pot-inoculation experiments, establishing effective concentrations and treatment intervals for enhancing plant resistance to this pathogen .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Ralstonia solanacearum100 µg/mL
Escherichia coli200 µg/mL
Staphylococcus aureus150 µg/mL

Induction of Plant Resistance

This compound has been shown to enhance the defense mechanisms in tomato plants. The compound induces the expression of defense-related genes and increases the activity of defense enzymes such as catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD). These enzymes play crucial roles in mitigating oxidative stress and enhancing plant resilience against pathogens .

Table 2: Effects of this compound on Defense Enzyme Activity

EnzymeActivity Level (U/mg protein)Reference
CatalaseIncreased by 50%
PeroxidaseIncreased by 40%
Superoxide DismutaseIncreased by 30%

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Signal Transduction : this compound enhances salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are critical for plant defense responses. It was observed that genes related to SA synthesis were upregulated, while gibberellin biosynthesis genes were downregulated, indicating a shift towards defense over growth .
  • Reactive Oxygen Species (ROS) Production : Treatment with this compound leads to increased ROS levels, which act as signaling molecules to activate defense responses in plants. The upregulation of calcium-binding proteins suggests that calcium signaling may also play a role in mediating these responses .

Case Studies

One notable case study involved the application of this compound on tomato seedlings infected with R. solanacearum. The study found that seedlings treated with this compound showed a significant reduction in disease severity compared to untreated controls. Additionally, treated plants exhibited enhanced growth parameters like root length and biomass accumulation, suggesting that this compound not only combats pathogens but also promotes overall plant health .

Biosynthesis Pathways

The biosynthesis of this compound can be enhanced through metabolic engineering techniques. Recent research demonstrated the successful production of this compound using genetically modified E. coli strains that overexpressed key enzymes involved in its biosynthetic pathway. This method yielded higher concentrations of this compound compared to traditional extraction methods .

Table 3: Biosynthetic Pathway Overview

EnzymeFunction
IspACatalyzes the first step in terpenoid synthesis
CrtEConverts geranylgeranyl pyrophosphate to farnesyl pyrophosphate
LppsSynthesizes sclareol from farnesyl pyrophosphate

Q & A

Basic Research Questions

Q. What experimental approaches are commonly used to study the biosynthesis pathway of cis-abienol in plants?

Methodological Answer: The biosynthesis of cis-abienol involves diterpenoid pathways, typically studied using gene knockout techniques (e.g., CRISPR-Cas9) to disrupt key enzymes like NtCPS2, followed by metabolite profiling via GC-MS or LC-MS. For example, NtCPS2-knockout tobacco lines showed reduced cis-abienol levels and altered expression of downstream genes (e.g., NtABS) . Biosynthetic intermediates (e.g., 8-hydroxy-copalyl diphosphate) are tracked using isotopic labeling or enzyme activity assays. Experimental validation includes qRT-PCR to confirm transcriptional changes and metabolic flux analysis to map substrate allocation .

Q. How can researchers ensure data reliability when quantifying this compound levels in plant tissues?

Methodological Answer: Data reliability requires rigorous standardization :

  • Use internal standards (e.g., deuterated analogs) during GC-MS or LC-MS to correct for extraction efficiency and instrument variability .
  • Replicate experiments across biological and technical triplicates to account for plant-to-plant variation.
  • Validate findings with orthogonal methods; e.g., qRT-PCR for gene expression and enzymatic assays for pathway activity .
  • Report uncertainties in measurements (e.g., ±SD) and use statistical tests (ANOVA, t-tests) to confirm significance .

Q. What are the best practices for designing experiments to study this compound’s role in plant defense mechanisms?

Methodological Answer: Follow controlled factorial designs :

  • Apply cis-abienol at varying concentrations (e.g., 20–80 µg/mL) and time intervals (e.g., 1–15 days post-treatment) to assess dose- and time-dependent effects on defense enzymes (e.g., PAL, POD) .
  • Include negative controls (e.g., water-treated plants) and positive controls (e.g., bacteriocins) to benchmark efficacy .
  • Use transcriptomics (RNA-seq) to identify differentially expressed genes (DEGs) and pathway enrichment analysis (e.g., KEGG) to link cis-abienol to defense signaling .

Advanced Research Questions

Q. How can contradictory findings about this compound’s metabolic cross-talk with gibberellin (GA) pathways be resolved?

Methodological Answer: Contradictions arise due to substrate competition in terpenoid biosynthesis. For example, NtCPS2 knockout reduces cis-abienol but upregulates GA synthesis genes (NtCPS1, NtKS1), diverting GGPP to GA pathways . To resolve discrepancies:

  • Perform isotope tracing to quantify GGPP allocation between competing pathways.
  • Use double knockouts (e.g., NtCPS2 + NtCPS1) to isolate pathway-specific effects.
  • Apply multi-omics integration (transcriptomics, metabolomics) to map regulatory nodes .

Q. What strategies are effective for analyzing transcriptomic data from this compound-treated plants to uncover novel regulatory mechanisms?

Methodological Answer:

  • Differential expression analysis : Use tools like DESeq2 or edgeR to identify DEGs, filtering for false discovery rates (FDR < 0.05) .
  • Co-expression networks : Construct weighted gene co-expression networks (WGCNA) to cluster genes into modules correlated with cis-abienol-induced phenotypes .
  • CRISPR-based validation : Target candidate genes (e.g., transcription factors) for knockout/overexpression to confirm functional roles in defense pathways .

Q. How can researchers address the challenge of low this compound yield in heterologous expression systems?

Methodological Answer:

  • Optimize codon usage : Tailor gene sequences (e.g., NtCPS2, NtABS) to the host organism’s codon bias to enhance translation efficiency .
  • Engineer substrate pools : Overexpress upstream pathway genes (e.g., GGPP synthase) and downregulate competing pathways (e.g., carotenoid biosynthesis) .
  • Use inducible promoters : Temporally control gene expression to avoid metabolic burden .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s ecological functions?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible: Ensure access to transgenic plant lines and analytical tools (e.g., GC-MS).
  • Novel: Explore understudied roles, e.g., cis-abienol’s impact on rhizosphere microbiota .
  • Ethical: Adhere to biosafety protocols for genetically modified organisms .

Q. Data Analysis & Reporting

Q. How should researchers handle conflicting data on this compound’s bioactivity across different plant species?

Methodological Answer:

  • Conduct comparative studies : Test cis-abienol in phylogenetically diverse species under standardized conditions.
  • Perform meta-analysis : Pool data from published studies to identify trends (e.g., concentration thresholds for bioactivity) .
  • Evaluate context-dependent variables : Soil microbiome, growth stage, and environmental stressors may modulate effects .

Q. What are the key elements of a robust research report on this compound’s biochemical properties?

Methodological Answer: Follow ACS Style Guide standards:

  • Methods : Detail purification steps (e.g., hexane-methanol partitioning) and purity verification (HPLC, NMR) .
  • Data presentation : Include raw spectra (e.g., MS/MS fragmentation patterns) and statistical outputs (e.g., p-values) .
  • Reproducibility : Provide CAS numbers, supplier details, and storage conditions for chemicals .

Properties

IUPAC Name

(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZVCYBIABTSJR-SZAPHMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035611
Record name cis-Abienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17990-16-8, 25578-83-0
Record name (+)-cis-Abienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17990-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-Abienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025578830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Abienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4aS,8aS)-Decahydro-2,5,5,8a-tetramethyl-1-[(2Z)-3-methyl-2,4-pentadien-1-yl]-2-naphthalenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABIENOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77970B04CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Abienol
Reactant of Route 2
Reactant of Route 2
cis-Abienol
Reactant of Route 3
cis-Abienol
Reactant of Route 4
Reactant of Route 4
cis-Abienol
Reactant of Route 5
cis-Abienol
Reactant of Route 6
Reactant of Route 6
cis-Abienol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.